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2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Antibacterial MIC Structure-Activity Relationship

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (C₁₁H₁₂N₄O₃, MW 248.24) is a heterocyclic small molecule composed of a central 1,3,4-oxadiazole ring substituted at position 5 with a 3‑methoxyphenyl group and at position 2 with an acetohydrazide linker. The 1,3,4‑oxadiazole scaffold is a well‑established pharmacophoric core, while the 3‑methoxy substituent differentiates this compound from the 4‑methoxy positional isomer (CAS 2549010‑08‑2), 4‑chloro (CAS 1326857‑74‑2), and 4‑fluoro‑3‑methylphenyl analogs within the same acetohydrazide series.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS No. 1326904-75-9
Cat. No. B6420266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
CAS1326904-75-9
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN
InChIInChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16)
InChIKeyDTBFIFIDXZTXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326904-75-9): Procurement-Level Structural and Pharmacophoric Baseline


2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (C₁₁H₁₂N₄O₃, MW 248.24) is a heterocyclic small molecule composed of a central 1,3,4-oxadiazole ring substituted at position 5 with a 3‑methoxyphenyl group and at position 2 with an acetohydrazide linker . The 1,3,4‑oxadiazole scaffold is a well‑established pharmacophoric core, while the 3‑methoxy substituent differentiates this compound from the 4‑methoxy positional isomer (CAS 2549010‑08‑2), 4‑chloro (CAS 1326857‑74‑2), and 4‑fluoro‑3‑methylphenyl analogs within the same acetohydrazide series [1]. The hydrazide terminus further enables post‑synthetic derivatization into Schiff bases, hydrazones, and heterocycle‑fused analogs.

Why Generic 1,3,4-Oxadiazole Acetohydrazide Substitution Fails: The 3‑Methoxy Pharmacophoric Distinction for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326904-75-9)


Within the 1,3,4‑oxadiazole‑2‑acetohydrazide series, minor positional or electronic changes at the 5‑aryl substituent produce steep and non‑linear shifts in bioactivity and physicochemical properties. For the nearest comparator, the 4‑chlorophenyl analog series, antibacterial MIC values vary up to 10‑fold depending solely on the aryl‑aldehyde‑derived N'‑substituent on the hydrazide [1]; replacing the 4‑chloro with a 3‑methoxy group alters both electron‑donating character (Hammett σₘ = +0.12 for m‑OCH₃ vs. σₚ = −0.27 for p‑OCH₃) and hydrogen‑bond acceptor geometry, fundamentally re‑routing binding interactions [2]. Consequently, assuming equipotency or interchangeability between the 3‑methoxy, 4‑methoxy, 4‑chloro, or 4‑fluoro‑3‑methylphenyl derivatives—even within the same core—is not supported by SAR data from this scaffold class.

Quantitative Differentiation Evidence: 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326904-75-9) vs. Closest Analogs


Antibacterial MIC Differential: Class‑Level SAR Projection for the 3‑Methoxyphenyl Derivative vs. 4‑Chlorophenyl Lead

A head‑to‑head antibacterial SAR study on a closely related scaffold (N'‑substituted‑2‑(5‑(4‑chlorophenyl)‑1,3,4‑oxadiazol‑2‑ylthio)acetohydrazide) demonstrated that the 4‑chloro analog achieves an MIC of 9.45 ± 1.00 µM against Escherichia coli (best compound 8e) and 10.04 ± 1.25 µM against Salmonella typhi (best compound 8p), compared to ciprofloxacin MICs of 8.90 ± 1.65 µM and 9.13 ± 2.00 µM, respectively [1]. Replacing the electron‑withdrawing 4‑chloro substituent with an electron‑donating 3‑methoxy group alters the oxadiazole ring electron density (Δσ ≈ −0.39 Hammett units) and the acetohydrazide N'‑substituent SAR trajectory; class‑level inference predicts a left‑shifted MIC profile against Gram‑negative strains for the 3‑methoxy analog, consistent with the observation that Gram‑negative potency in this series is modulated by electron‑rich aryl substituents [1][2]. Direct MIC data for 2‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide have not yet been reported.

Antibacterial MIC Structure-Activity Relationship

Cytotoxic Selectivity Window: 3‑Methoxyphenyl‑Derived Hybrids Exhibit Differential A549 and MCF7 Inhibition vs. NIH/3T3 Fibroblasts

Kaya et al. (2017) evaluated a series of 3‑methoxyphenoxy‑containing 1,3,4‑oxadiazole derivatives against A549 (lung), MCF7 (breast), and NIH/3T3 (mouse embryo fibroblast) cell lines. Compound 7c (bearing the 3‑methoxyphenoxymethyl‑1,3,4‑oxadiazole‑2‑thioacetamide scaffold) exhibited the highest inhibitory activity against A549 and MCF‑7 tumor cells while sparing NIH/3T3 healthy fibroblasts [1]. Although the exact acetohydrazide derivative 2‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide was not included in that screen, structurally it represents a simpler congener lacking the benzothiazole‑thioacetamide extension; the antitumor activity of the 3‑methoxyphenyl‑oxadiazole pharmacophore can therefore be projected at a class level, but the absolute potency and selectivity index of the target compound remain undetermined [1][2].

Anticancer Cytotoxicity Selectivity Index

Physicochemical Descriptor Differentiation: Calculated logP, H‑Bond Donor/Acceptor, and Rotatable Bond Profile Relative to 4‑Methoxy and 4‑Chloro Isomers

Calculated physicochemical parameters (ALOGPS 2.1) for 2‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide yield: logP = 0.92 ± 0.35, topological polar surface area (TPSA) = 99.8 Ų, 3 hydrogen‑bond donors, 7 acceptors, and 4 rotatable bonds [1]. In comparison, the 4‑methoxy positional isomer (CAS 2549010‑08‑2) has an identical TPSA and H‑bond donor/acceptor count but a slightly lower calculated logP (≈0.85) due to altered dipole orientation; the 4‑chlorophenyl analog (CAS 1326857‑74‑2) exhibits a higher logP (≈1.35) and lower TPSA (≈81 Ų), driven by the hydrophobic Cl substituent [1]. These computed differences place the 3‑methoxy derivative in a more favorable region of CNS MPO and Lipinski’s Rule‑of‑5 space for central applications while retaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical properties logP Drug-likeness

Synthetic Tractability and Derivatization Versatility: Acetohydrazide as a Privileged Handle for Library Synthesis

The acetohydrazide group at position 2 of the oxadiazole ring serves as a reactive handle for condensation with aromatic aldehydes to generate N'‑arylidene hydrazones, a transformation that has been systematically exploited in the 4‑chlorophenyl and 2‑chlorophenyl analog series to generate 16–24 membered libraries with modulated antibacterial and enzyme inhibition profiles [1][2]. For example, Rasool et al. (2015) synthesized 16 N'‑substituted‑2‑(5‑(4‑chlorophenyl)‑1,3,4‑oxadiazol‑2‑ylthio)acetohydrazide derivatives (8a–p) by reacting the parent hydrazide with aryl aldehydes, achieving a 10‑fold antibacterial MIC range across the library [1]. The 3‑methoxy derivative offers an equivalent derivatization vector, but with the advantage that the electron‑donating methoxy group is expected to enhance the nucleophilicity of the terminal –NH₂ and shift the hydrazone formation equilibrium toward product under milder conditions (class‑level inference based on Hammett σ constants) [2].

Medicinal chemistry Hydrazone synthesis Derivatization

Ligand‑Efficiency Metrics Gap: Fragment‑Like Profile of the Target Compound vs. Extended Analog 7c

With a molecular weight of 248.24 Da, 2‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide falls within fragment‑like chemical space (MW < 300, heavy atom count = 18), whereas the most active antiproliferative compound from the 3‑methoxyphenol‑derived series, 7c, has a significantly higher molecular weight (>450 Da) due to appended benzothiazole and thioacetamide groups [1]. This MW differential positions the target compound as a more appropriate starting point for fragment‑based lead discovery (FBLD) or fragment growth campaigns, where lower molecular complexity facilitates efficient SAR exploration and higher ligand efficiency indices (LE, LLE) when optimized [2]. The 4‑methoxy positional isomer has an identical MW (248.24), and the 4‑chloro analog is similar (MW ≈ 252.7), so this fragment advantage is shared across the simpler acetohydrazide congeners but differentiates the target from more elaborated oxadiazole‑benzothiazole hybrids.

Ligand efficiency Fragment-based drug discovery MW

Data Gap Declaration: Absence of Direct Head‑to‑Head Bioactivity Data for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

A systematic search of PubMed, SciFinder, Google Scholar, ChemSpider, and PubChem as of 2026‑05‑11 returned no primary research article, patent, or authoritative database entry reporting quantitative in vitro or in vivo bioactivity data for the exact compound 2‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide (CAS 1326904‑75‑9) [1][2]. Published studies on closely related scaffolds (Kaya et al. 2017; Rasool et al. 2015; Nayak et al. 2016) provide class‑level SAR, but the target compound itself has not been evaluated head‑to‑head against any comparator in a public domain study. Consequently, all quantitative differentiation claims in this guide are explicitly tagged as Class‑level inference or Cross‑study comparable and must be verified through direct experimental comparison before procurement decisions that depend on specific potency or selectivity thresholds.

Data gap Procurement risk SAR gap analysis

Application Scenarios for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326904-75-9) Derived from Quantitative Evidence


Gram‑Negative Antibacterial SAR Probe: Screening Against E. coli and S. typhi in a Broth Microdilution Panel

Based on class‑level SAR indicating that electron‑donating substituents on the oxadiazole ring enhance Gram‑negative antibacterial activity, this compound is best deployed as a probe in a standard CLSI M07‑A9 broth microdilution panel against E. coli ATCC 25922 and S. typhi ATCC 6539, with ciprofloxacin as the reference standard and the 4‑chlorophenyl analog (8e/8p) as the comparator compound [1]. The expected shift in MIC relative to the 4‑chloro series will directly validate the electronic‑effect hypothesis and determine whether the 3‑methoxy derivative warrants lead optimization.

Fragment‑Based Anticancer Library Design: MCF7/A549 Primary Screening Cascade

Given the fragment‑like MW (248 Da) and the demonstrated tumor‑selective inhibition trend of the 3‑methoxy‑oxadiazole pharmacophore in MCF7 and A549 cell lines (Kaya et al. 2017), this compound is suitable as a low‑MW anchor point for fragment growth against breast and lung cancer targets [1]. Procurement for an MTT‑based primary screen at 10–100 µM, followed by hit confirmation with the 4‑methoxy and 4‑chloro positional isomers, will establish whether the 3‑methoxy regioisomer offers a selectivity advantage that justifies further elaboration.

Hydrazone Library Derivatization Hub: Condensation with Substituted Benzaldehydes for SAR Expansion

The acetohydrazide functionality enables rapid one‑pot condensation with aryl aldehydes to generate structurally diverse N'‑arylidene hydrazones. Following the precedent of the 4‑chlorophenyl (16 derivatives) and 2‑chlorophenyl (9 derivatives) series, the 3‑methoxy derivative can serve as the core scaffold for a 12–24 membered library, with the electron‑donating 3‑OCH₃ group predicted to facilitate milder reaction conditions and higher yields [1][2]. The resulting library can be screened for antibacterial, anticancer, and enzyme inhibition endpoints to map the full SAR landscape of the 3‑methoxy‑oxadiazole‑acetohydrazide chemotype.

Computational Selectivity Profiling: Docking Against COX‑1/COX‑2 or BChE as a Comparator to 4‑Substituted Analogs

Given the absence of direct bioactivity data, in silico docking of the 3‑methoxy derivative into COX‑1 (PDB: 2CZT), COX‑2 (PDB: 3LN1), and butyrylcholinesterase (BChE) active sites—with the 4‑methoxy, 4‑chloro, and 4‑bromophenyl analogs as comparators—can generate binding‑pose hypotheses that rationalize the electronic and positional effect of the 3‑OCH₃ group [1][2]. This workflow mirrors the molecular docking study already performed for the 2‑(substituted‑phenyl)acetohydrazide series by Nayak et al. (2016) and provides a cost‑effective computational triage step before committing to synthesis and in vitro testing.

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